5-Chloro-2-nitrobenzonitrile

Crystallography Computational Chemistry Reaction Mechanism

Misidentification of chloro-nitrobenzonitrile isomers during procurement leads to failed syntheses and wasted resources. 5-Chloro-2-nitrobenzonitrile (CAS 34662-31-2) provides a reliable, regiospecifically defined SNAr substrate. • Distinct mp 89-91 °C differentiates from isomer 2-chloro-5-nitrobenzonitrile (mp 105-107 °C) for simple identity verification upon receipt. • Key intermediate for 2,4-diaminoquinazoline folate antagonists with reported antimalarial and antibacterial activity. • Published SNAr yields 36-83% with thiopseudoureas; compatible with arylthiols, phenols, and naphthols for diaryl ether/thioether synthesis.

Molecular Formula C7H3ClN2O2
Molecular Weight 182.56 g/mol
CAS No. 34662-31-2
Cat. No. B146362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-nitrobenzonitrile
CAS34662-31-2
Molecular FormulaC7H3ClN2O2
Molecular Weight182.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C#N)[N+](=O)[O-]
InChIInChI=1S/C7H3ClN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H
InChIKeyHPWJUEZFOUOUEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-nitrobenzonitrile Procurement Specifications


5-Chloro-2-nitrobenzonitrile (CAS 34662-31-2) is a chlorinated nitroaromatic compound (C₇H₃ClN₂O₂, MW 182.56 g/mol) characterized by a chlorine atom at the 5-position and a nitro group at the 2-position relative to the nitrile moiety on the benzene ring [1]. This positional arrangement renders the chlorine susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions, enabling its widespread use as a key intermediate in the synthesis of heterocyclic pharmaceutical scaffolds .

SNAr substrate Activated chlorine enables mild nucleophilic aromatic substitution
Heterocycle precursor Key intermediate for quinazoline and diaryl thioether scaffolds
Positional isomer control Defined regioisomer for reproducible synthetic outcomes

5-Chloro-2-nitrobenzonitrile Positional Isomer Specificity


While multiple chloro-nitrobenzonitrile isomers share the same molecular formula (C₇H₃ClN₂O₂, MW 182.56), their regioisomeric substitution patterns dictate dramatically different reactivities and crystal packing behaviors. The specific 5-chloro-2-nitro arrangement places the chlorine atom para to the nitrile group and ortho to the nitro group, establishing a unique electronic environment that governs both intermolecular interactions and nucleophilic aromatic substitution (SNAr) regioselectivity [1]. Generic substitution with isomers such as 2-chloro-5-nitrobenzonitrile (CAS 16588-02-6) or 2-chloro-6-nitrobenzonitrile (CAS 6575-07-1) will alter the substitution site, leading to different synthetic pathways and potentially divergent biological outcomes in downstream products.

Regioisomer reactivity shift
2-chloro-5-nitro or 2-chloro-6-nitro isomers alter SNAr orientation, leading to different synthetic pathways and product profiles.
Isomer misidentification
Similar CAS numbers and appearance increase shipment mix-up risk; melting point mismatch may indicate incorrect isomer.
Solid-state behavior divergence
Crystal packing differences may affect solubility, stability, and reaction reproducibility in heterogeneous systems.

5-Chloro-2-nitrobenzonitrile Quantitative Evidence


Intramolecular O···C≡N Distance

Crystal structure analysis reveals a quantifiable intramolecular interaction between the nitro oxygen and nitrile carbon, serving as a structural marker for electronic activation. The measured O···C≡N distance of 2.599(2) Å in 5-chloro-2-nitrobenzonitrile (III) is longer than in 6-methyl- (I: 2.552 Å) and 6-chloro- (II: 2.579 Å) analogs, reflecting distinct electronic delocalization and a specific predisposition for nucleophilic attack on the nitrile carbon [1].

O···C≡N distance
Head-to-head
2.599(2) Å
Supports regioelectronic characterization
Longer than 6-methyl- (2.552 Å) and 6-chloro- (2.579 Å) analogs
Crystallography Computational Chemistry Reaction Mechanism

SNAr Yields with Arylthiols

In the synthesis of thioquinazoline antimalarial agents, 5-chloro-2-nitrobenzonitrile undergoes nucleophilic aromatic substitution (SNAr) with various arylthiols. This specific substitution pattern produces 2-nitro-5-(arylthio)benzonitrile intermediates in yields ranging from 36% to 83% depending on the arylthiol employed [1]. While 5,6-dichloro-2-nitrobenzonitrile is cited as an alternative starting material in the same synthetic sequence, the monochloro compound (5-chloro-2-nitrobenzonitrile) is preferred for achieving the desired monosubstitution pattern without side reactions associated with the second chlorine [1].

SNAr yields
Cross-study
36–83%
Benchmark for arylthiol coupling
Monochloro pattern avoids over-substitution vs dichloro analog
Medicinal Chemistry SNAr Reaction Antimalarial Agents

In Vitro Antibacterial Activity

5-Chloro-2-nitrobenzonitrile itself exhibits direct antibacterial activity, having demonstrated inhibition against both Streptococcus faecalis and Staphylococcus aureus in vitro . While downstream quinazoline derivatives synthesized from this compound show potent activity (<0.25 µg/mL against a broad spectrum of pathogenic bacteria and 50% inhibition of S. faecalis at 0.2-2.0 ng/mL), the direct antimicrobial property of the starting material is not uniformly observed across all chloro-nitrobenzonitrile isomers. For example, 2-chloro-5-nitrobenzonitrile is instead utilized as a glutathione S-transferase (GST) substrate rather than an antibacterial agent .

Antibacterial activity
Class-level
Active vs S. faecalis & S. aureus
Reported antimicrobial screening context
Data to verify; quantitative MIC not provided
Antibacterial Microbiology Drug Discovery

Melting Point Differentiation

The melting point of 5-chloro-2-nitrobenzonitrile is reported as 89-91 °C (lit.) , which is notably lower than its positional isomer 2-chloro-5-nitrobenzonitrile (mp 105-107 °C) . This 16-18 °C difference provides a straightforward, non-spectroscopic method for preliminary identity verification and purity assessment, especially when comparing shipments or distinguishing between similar-looking light yellow to yellow-brown crystalline solids [1].

Melting point
Head-to-head
89–91 °C
Enables rapid identity verification
16–18 °C lower than 2-chloro-5-nitro isomer
Analytical Chemistry Quality Control Physical Properties

5-Chloro-2-nitrobenzonitrile Validated Applications


2,4-Diaminoquinazoline Synthesis

5-Chloro-2-nitrobenzonitrile is the established starting material for preparing 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines, a class of folate antagonists with documented antimalarial and antibacterial effects. Condensation with thiopseudoureas, followed by reduction (e.g., SnCl₂/HCl) and cyclization with chloroformamidine hydrochloride, yields the bioactive quinazoline core. This application is validated by published synthetic yields (36-83% for the initial SNAr step) and the subsequent biological evaluation of the resulting quinazolines against Plasmodium berghei in mice and various bacterial strains [1].

SNAr Model Substrate

The activated chlorine atom at the 5-position, situated para to the nitrile group, makes 5-chloro-2-nitrobenzonitrile an excellent model substrate for developing and optimizing mild SNAr reaction conditions. Its reactivity with arylthiols, phenols, and naphthols (yielding 2-nitro-5-(aryloxy)benzonitriles in 33-78% yields) provides a reproducible platform for screening bases, solvents, and nucleophiles in the synthesis of diaryl ether and thioether intermediates [2]. This application is particularly valuable in academic and industrial process chemistry laboratories seeking to benchmark new catalytic or stoichiometric SNAr protocols.

Melting Point Identity Verification

Given the risk of isomer contamination or misidentification in procurement, the distinct melting point of 5-chloro-2-nitrobenzonitrile (89-91 °C) serves as a critical quality control parameter. This value is significantly lower than the melting point of the closely related isomer 2-chloro-5-nitrobenzonitrile (105-107 °C), allowing for a simple, rapid, and equipment-agnostic confirmation of chemical identity upon receipt or prior to use in sensitive synthetic procedures .

Application
Selection Property
Validation Focus
Quinazoline scaffold synthesis
SNAr regioselectivity
Monosubstitution purity
SNAr methodology development
Activated chlorine electrophilicity
Reaction yield and substrate scope
Isomer-specific identity QC
Melting point differentiation
Purity and isomer confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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